molecular formula C15H16N4O B2357915 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile CAS No. 338773-47-0

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile

Cat. No.: B2357915
CAS No.: 338773-47-0
M. Wt: 268.32
InChI Key: UMTMPBVITSBDSD-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile (CAS: 338773-47-0) is a nicotinonitrile derivative characterized by a pyridine core substituted with a dimethylamino group at the 4-position and a 4-methoxyanilino group at the 2-position. Its molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 268.31 g/mol .

Properties

IUPAC Name

4-(dimethylamino)-2-(4-methoxyanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-19(2)14-8-9-17-15(13(14)10-16)18-11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTMPBVITSBDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable pyridine derivative with a nitrile group under controlled conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

    Attachment of the Methoxyanilino Group: The final step involves the coupling of the methoxyanilino group to the nicotinonitrile core, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the dimethylamino or methoxyanilino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Nicotinonitrile Core : Reaction of pyridine derivatives with nitriles.
  • Introduction of the Dimethylamino Group : Nucleophilic substitution using dimethylamine.
  • Attachment of the Methoxyanilino Group : Coupling reactions, often catalyzed by palladium.

Chemistry

  • Building Block for Organic Synthesis : Utilized in synthesizing more complex organic molecules due to its reactive functional groups.
  • Reactivity Studies : Investigated for oxidation, reduction, and substitution reactions, providing insights into reaction mechanisms and pathways.

Biology

  • Biological Interactions : Studied for potential interactions with biological macromolecules such as enzymes and receptors. Its structure suggests possible modulation of biological activity .

Medicine

  • Anticancer Activity : Preliminary studies indicate potential anticancer properties, particularly against cell lines like MCF-7 and HepG-2. The compound's derivatives show varying cytotoxicity levels, with IC50 values ranging from 1.25 to 42.10 µM for different cell lines .
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Industry

  • Dye and Pigment Production : The compound serves as a precursor in synthesizing dyes due to its vibrant color properties and stability on various substrates .
  • Material Science : Used in developing advanced materials owing to its unique chemical structure that allows for specific interactions with other materials.
Compound NameCell LineIC50 (µM)
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrileMCF-71.25
HepG-23.76
HCT-1165.28

Table 2: Comparison of Reactivity

Reaction TypeConditionsProducts Formed
OxidationPotassium permanganateNitro or nitroso derivatives
ReductionLithium aluminum hydridePrimary or secondary amines
SubstitutionThionyl chlorideHalogenated derivatives

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of various derivatives of this compound against human cancer cell lines. The results demonstrated that modifications to the methoxyanilino group significantly affected the cytotoxicity profile, indicating that structural variations can enhance therapeutic efficacy .

Case Study 2: Material Applications

Research conducted on the use of this compound in dyeing synthetic fibers revealed excellent fastness properties when applied to polyacrylonitrile fibers, making it suitable for industrial dyeing processes . The study highlighted the technical advantages over traditional dyes, particularly in high-temperature applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Nicotinonitrile derivatives differ primarily in their substituents, which dictate their electronic and steric profiles. Key analogs include:

Compound Name Substituents (Position) Electronic Effects CAS/Reference
Target Compound 4-(Dimethylamino), 2-(4-methoxyanilino) Electron-donating (both groups) 338773-47-0
2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile 4-(Dimethylamino), 2-(3,5-dichloroanilino) Electron-withdrawing (Cl) vs. donating (NMe₂) 339102-57-7
2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile 4-(Dimethylamino), 2-(Cl/CF₃-anilino) Strong electron-withdrawing (CF₃, Cl) 339102-81-7
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile 2-Amino, 4-(Cl-phenyl), 6-(methoxyphenyl) Mixed effects (Cl: withdrawing; OMe: donating) 156044-28-9

Key Observations :

  • Electron-donating groups (e.g., dimethylamino, methoxy) enhance nucleophilicity and may increase solubility in polar solvents.
Physical Properties

Melting points and spectroscopic data highlight the impact of substituents:

Compound (Reference) Melting Point (°C) Notable Spectroscopic Data
4-(4-(Dimethylamino)phenyl)-2,6-di(pyren-1-yl)nicotinonitrile 132–135 NMR: Aromatic protons (δ 8.5–7.2 ppm); IR: C≡N stretch ~2220 cm⁻¹
4-(4-Methoxyphenyl)-2,6-di(pyren-1-yl)nicotinonitrile 219–220 NMR: Methoxy singlet (δ 3.8 ppm); IR: C=O (if present) ~1700 cm⁻¹
6-(9H-Fluoren-2-yl)-4-(4-nitrophenyl)-2-(pyren-1-yl)nicotinonitrile 299–300 NMR: Nitro group deshielding (δ 8.3 ppm); IR: NO₂ asymmetric stretch ~1520 cm⁻¹
Target Compound Not reported Expected IR: C≡N ~2220 cm⁻¹; NMR: Dimethylamino (δ ~3.0 ppm), methoxy (δ ~3.8 ppm)

Insights :

  • Bulky substituents (e.g., pyrenyl) increase melting points due to enhanced intermolecular stacking .
  • Methoxy and dimethylamino groups contribute distinct NMR signals, aiding structural confirmation.

Analysis :

  • Halogenated derivatives (e.g., bromo, chloro) often exhibit stronger cytotoxicity but lower solubility .
  • Methoxy and dimethylamino groups in the target compound may reduce toxicity while improving pharmacokinetics.

Biological Activity

4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a nicotinonitrile core with a dimethylamino group and a methoxyanilino substituent, which contribute to its unique chemical behavior. The presence of these functional groups allows for various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound's nucleophilicity, facilitating reactions with electrophilic sites in biological systems. Additionally, the methoxy group may influence the electronic properties and solubility of the compound, affecting its bioavailability and interaction with target sites .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 1.25 to 42.10 µM .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several pathogens, making it a candidate for further investigation in infectious disease treatment .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential for use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrileHydroxy instead of methoxyExhibits similar anticancer properties but varies in reactivity
2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrileBromo group presentNotable antibacterial activity
2-(4-Nitroanilino)-4-(dimethylamino)nicotinonitrileNitro group presentEnhanced cytotoxic effects against certain cancer types

The distinct combination of functional groups in this compound contributes to its unique reactivity and biological profile compared to its analogs .

Case Studies

  • Anticancer Efficacy : In a study evaluating the anticancer potential of various nicotinonitriles, this compound was found to significantly inhibit the growth of cancer cells, outperforming several known chemotherapeutic agents in vitro .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups, supporting its efficacy as an anticancer drug candidate .

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